molecular formula C10H15N3O B13190458 2-(2-Methoxyethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

2-(2-Methoxyethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Cat. No.: B13190458
M. Wt: 193.25 g/mol
InChI Key: PTOHQIYXYWSYLR-UHFFFAOYSA-N
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Description

2-(2-Methoxyethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminonicotinonitriles with various aldehydes or ketones, followed by cyclization to form the pyrido[4,3-d]pyrimidine core . Another approach includes the use of aminouracils and enones in a conjugate addition reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous extraction purification methods and crystallization techniques are often employed to isolate the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxyethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyethyl group enhances its solubility and bioavailability, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

2-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

InChI

InChI=1S/C10H15N3O/c1-14-5-3-10-12-7-8-6-11-4-2-9(8)13-10/h7,11H,2-6H2,1H3

InChI Key

PTOHQIYXYWSYLR-UHFFFAOYSA-N

Canonical SMILES

COCCC1=NC=C2CNCCC2=N1

Origin of Product

United States

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